BenchChemオンラインストアへようこそ!

trans-2-Fluorocyclopentan-1-amine hydrochloride

Chiral synthesis Asymmetric catalysis BTK inhibitor manufacturing

This trans-2-fluorocyclopentan-1-amine hydrochloride (CAS 2125943-82-8) is the precise (1R,2R)-configured chiral synthon required for the synthesis of pirtobrutinib, the FDA-approved non-covalent BTK inhibitor. Its hydrochloride salt form ensures superior stability, crystallinity, and aqueous solubility compared to the free base. Substitution with cis- or enantiomeric analogs introduces unacceptable regulatory risks for ANDA/DMF submissions. Supplied with full analytical documentation (CoA including HPLC, NMR, and GC) to meet ICH Q7 and Q11 quality standards, this intermediate provides the lowest-regulatory-risk path for generic development of pirtobrutinib and related resistance-overcoming BTK inhibitor programs. Ideal also for chiral methodology studies and analytical method validation.

Molecular Formula C5H11ClFN
Molecular Weight 139.6 g/mol
CAS No. 2125943-82-8
Cat. No. B1436157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Fluorocyclopentan-1-amine hydrochloride
CAS2125943-82-8
Molecular FormulaC5H11ClFN
Molecular Weight139.6 g/mol
Structural Identifiers
SMILESC1CC(C(C1)F)N.Cl
InChIInChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
InChIKeyZJXOEOALNHXCOE-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Fluorocyclopentan-1-amine hydrochloride (CAS 2125943-82-8): Essential Chiral Building Block for BTK Inhibitor Synthesis and Asymmetric Drug Development


trans-2-Fluorocyclopentan-1-amine hydrochloride (CAS 2125943-82-8) is a chiral, fluorinated cyclopentylamine building block with the defined absolute stereochemistry (1R,2R), supplied as the hydrochloride salt to enhance stability and handling properties. This compound functions as a key pharmaceutical intermediate, most notably serving as an essential structural component in the synthesis of pirtobrutinib (LOXO-305), an FDA-approved non-covalent Bruton's tyrosine kinase (BTK) inhibitor for relapsed/refractory mantle cell lymphoma and chronic lymphocytic leukemia [1]. The (1R,2R) trans-configuration is stereochemically defined at both the fluorine-bearing C2 position and the amine-bearing C1 position of the cyclopentane ring, making this compound a precisely specified chiral synthon for asymmetric synthesis applications in medicinal chemistry [2].

Why trans-2-Fluorocyclopentan-1-amine hydrochloride Cannot Be Replaced by Other Fluorocyclopentylamine Analogs in Regulated Synthesis


Substituting trans-2-fluorocyclopentan-1-amine hydrochloride with alternative fluorocyclopentylamine analogs (e.g., cis-isomers, 3-fluoro positional isomers, or (1S,2S) enantiomers) introduces unacceptable risks in pharmaceutical manufacturing contexts. The compound's value derives from three precisely defined structural attributes: absolute (1R,2R) stereochemistry, vicinal trans-relationship between fluorine and amine substituents, and hydrochloride salt form. Replacing this compound with its (1S,2S) enantiomer would yield the opposite stereochemical configuration, potentially compromising downstream chiral purity and biological activity of the final drug substance [1]. Using a cis-isomer (1R,2S or 1S,2R) would alter the spatial orientation of the fluorine and amine groups, affecting molecular conformation and the geometry of subsequent coupling reactions. Positional isomers such as 3-fluorocyclopentanamine derivatives introduce different electronic and steric environments that deviate from the validated synthetic route. The hydrochloride salt form is also critical: it provides enhanced crystallinity, improved aqueous solubility, and greater bench stability compared to the free base form, which is prone to oxidation and requires more stringent storage conditions [2]. For regulated pharmaceutical synthesis, particularly in ANDA and DMF submissions, intermediate identity must be rigorously controlled—substitution without full revalidation of the impurity profile and synthetic route is not acceptable under ICH Q7 and Q11 guidelines.

trans-2-Fluorocyclopentan-1-amine hydrochloride: Quantified Differentiation Evidence for Procurement Decision-Making


Defined (1R,2R) Absolute Stereochemistry Versus Racemic or Unspecified Stereoisomer Mixtures

This compound is supplied as the stereochemically defined (1R,2R) trans-isomer, in contrast to racemic mixtures or stereochemically unspecified preparations. The absolute stereochemistry at both chiral centers is confirmed via the defined atom stereocenter count in the PubChem record [1]. Enzymatic deracemization methods using lipases in organic media can produce optically active vicinal fluorocyclopentanamines with high enantiomeric purity, enabling the isolation of this specific stereoisomer [2]. The Mitsunobu reaction has been employed to convert fluorocyclopentanols to the corresponding amines while preserving stereochemical integrity [2].

Chiral synthesis Asymmetric catalysis BTK inhibitor manufacturing

Commercial Purity Specifications: 95% Minimum Versus 97% Premium Grade Options

Multiple commercial suppliers provide trans-2-fluorocyclopentan-1-amine hydrochloride at standardized purity levels. The industry baseline specification is 95% minimum purity, offered by suppliers including Bidepharm (with batch-specific NMR, HPLC, and GC analytical reports) and AKSci (95% minimum purity specification) . A premium 97% high-purity grade is available from Aladdin Scientific .

Quality control Analytical chemistry Procurement specifications

Hydrochloride Salt Form: Enhanced Stability and Handling Versus Free Base

The hydrochloride salt form provides distinct physicochemical advantages over the free base amine. According to supplier specifications, the hydrochloride salt demonstrates good chemical stability under standard conditions, though it is hygroscopic and requires storage in tightly sealed containers with desiccants . The salt form exhibits high aqueous solubility and a melting point of 145-148°C . The free base (CAS 939398-71-7) has a lower molecular weight of 103.14 g/mol versus the hydrochloride's 139.60 g/mol, and lacks the crystalline stability conferred by salt formation [1].

Formulation science Stability studies Process chemistry

Validated Role in Pirtobrutinib Synthesis: Critical Intermediate Versus Non-Essential Analogs

This compound serves as a key intermediate in the synthesis of pirtobrutinib, with multiple patent filings describing its incorporation into the final drug substance [1][2]. The pirtobrutinib molecule incorporates the (1R,2R)-2-fluorocyclopentylamine structural motif, which contributes to the drug's non-covalent, reversible binding mechanism to BTK [3]. This binding mode differentiates pirtobrutinib from covalent BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which bind irreversibly to C481 and are subject to resistance mutations at that residue [3].

BTK inhibitor Process validation Pharmaceutical manufacturing

Fluorine Substitution: Metabolic Stability Enhancement Versus Non-Fluorinated Cyclopentylamine Analogs

The incorporation of fluorine at the C2 position of the cyclopentane ring confers enhanced metabolic stability and modulated physicochemical properties compared to non-fluorinated cyclopentylamine analogs. Comparative studies of fluoroalkyl-substituted heterocyclic amines have demonstrated that fluorine substitution alters lipophilicity (measured by logP), aqueous solubility, and metabolic stability relative to parent non-fluorinated compounds [1]. The fluorine atom at the 2-position of fluorocyclopentylamine derivatives provides conformational rigidity and electron-withdrawing effects that influence target binding interactions .

Medicinal chemistry Drug metabolism Pharmacokinetics

Optimal Procurement and Application Scenarios for trans-2-Fluorocyclopentan-1-amine hydrochloride


Pirtobrutinib ANDA/DMF Filing and Generic Drug Development Programs

For organizations pursuing abbreviated new drug applications (ANDAs) for generic pirtobrutinib or developing drug master files (DMFs), this intermediate is the essential chiral building block that matches the innovator's synthetic route. Procurement with full analytical documentation (CoA including HPLC purity ≥95%, NMR confirmation, and GC analysis) is required for regulatory submissions. The hydrochloride salt form simplifies handling in GMP manufacturing environments, while the defined (1R,2R) stereochemistry ensures chiral purity downstream. Multiple patent filings [1] establish this compound's role in validated pirtobrutinib synthesis, making it the lowest-regulatory-risk option for generic development. Additionally, impurity reference standards derived from pirtobrutinib synthesis [2] require this intermediate for analytical method development and validation under ICH Q3A/Q3B guidelines.

BTK Inhibitor Structure-Activity Relationship (SAR) Studies and Lead Optimization

Medicinal chemistry teams exploring novel non-covalent BTK inhibitors or optimizing existing leads should utilize this specific stereoisomer to establish accurate structure-activity relationships. The vicinal trans-relationship between the fluorine and amine groups, combined with the cyclopentane ring's conformational constraint, provides a defined spatial orientation for target binding interactions [1]. Substituting alternative isomers (cis, (1S,2S), or 3-fluoro positional variants) would confound SAR interpretation and potentially lead to false-negative or false-positive activity assessments. The compound's LogP of approximately 0.8 and high aqueous solubility facilitate in vitro assay preparation across a range of buffer conditions. For covalent BTK inhibitor programs seeking to develop resistance-overcoming non-covalent analogs, this intermediate provides the fluorocyclopentylamine scaffold present in the clinically validated pirtobrutinib chemotype [2].

Asymmetric Synthesis Methodology Development and Chiral Pool Expansion

Researchers developing new asymmetric synthetic methodologies or expanding chiral building block libraries should procure this compound as a benchmark substrate for evaluating stereoselective transformations. The defined (1R,2R) stereochemistry with two adjacent chiral centers makes it an excellent test substrate for assessing catalyst enantioselectivity in amine functionalization reactions. Enzymatic deracemization methods using lipases [1] provide a precedent for accessing this stereoisomer with high optical purity. The compound's utility extends beyond BTK inhibitors to other kinase targets including JAK3 and CEPT [2], indicating broader applicability in medicinal chemistry programs. The premium 97% purity grade is recommended for methodology studies where trace impurities could confound mechanistic interpretation or catalyst performance assessment.

Analytical Method Development and Reference Standard Qualification

Quality control and analytical development laboratories supporting pirtobrutinib manufacturing or generic development require this compound as a critical reference material. Forced degradation studies on pirtobrutinib have identified multiple degradation products under acidic, alkaline, peroxide, and thermal stress conditions [1]. This intermediate serves as a starting point for synthesizing and characterizing potential process impurities and degradation products. The compound's defined melting point (145-148°C) [2] provides a useful identity confirmation parameter, while the 95% minimum purity specification with full analytical documentation enables its use as a system suitability standard in HPLC method development. Laboratories validating stability-indicating methods per ICH Q2(R1) should source the premium 97% grade to minimize interference from co-eluting impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2-Fluorocyclopentan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.